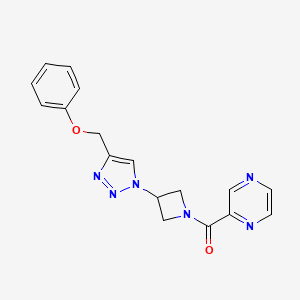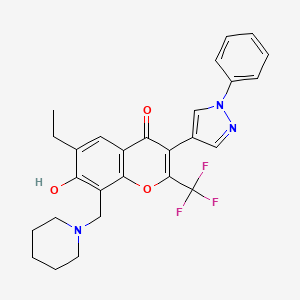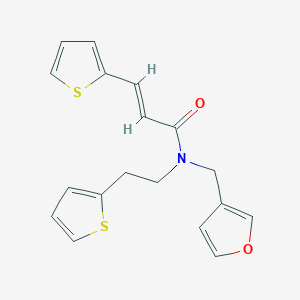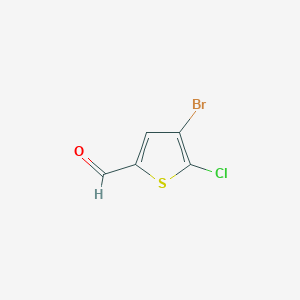![molecular formula C13H24Cl2N4 B2898696 N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride CAS No. 2378503-14-9](/img/structure/B2898696.png)
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-MET. The c-MET receptor is a protein that plays a critical role in cell growth, survival, and migration. The overexpression of c-MET has been linked to various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride is a selective inhibitor of c-MET, which is a receptor tyrosine kinase that is activated by its ligand, hepatocyte growth factor (HGF). The binding of HGF to c-MET leads to the activation of downstream signaling pathways that promote cell growth, survival, and migration. This compound binds to the ATP-binding site of c-MET, preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on c-MET activity in preclinical models of cancer. Inhibition of c-MET activity by this compound leads to decreased cell proliferation, migration, and invasion. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride is its selectivity for c-MET, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
For the development of N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride include the evaluation of its efficacy in clinical trials. In addition, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers that can predict response to treatment with this compound. Other future directions include the development of more potent and selective c-MET inhibitors and the evaluation of the combination of this compound with other cancer therapies.
Synthesis Methods
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of this compound involves the coupling of 1-(3-chloropropyl)piperidine with 1-(3-chloropropyl)-3,5-dichloropyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting intermediate with hydrochloric acid.
Scientific Research Applications
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride has been extensively studied in preclinical models of cancer, including lung cancer, breast cancer, and gastric cancer. In these studies, this compound has been shown to inhibit c-MET activity, leading to decreased cell proliferation, migration, and invasion. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13;;/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRFJHNWABWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C2=NN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2898613.png)
![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)






![propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate](/img/structure/B2898626.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)

![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)